Product packaging for Furofenac(Cat. No.:CAS No. 56983-13-2)

Furofenac

Cat. No.: B127343
CAS No.: 56983-13-2
M. Wt: 206.24 g/mol
InChI Key: MYQXHLQMZLTSDB-UHFFFAOYSA-N
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Description

Contextualization within Nonsteroidal Anti-Inflammatory Drug (NSAID) Research

The broader field of NSAID research provides the essential context for understanding where a compound like Furofenac would theoretically be situated. NSAIDs primarily exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923)—mediators of inflammation, pain, and fever. galtrx.comuomus.edu.iq This class of drugs is extensive, encompassing a wide array of chemical structures, including derivatives of acetic acid, propionic acid, and fenamic acid. nih.gov

The development of NSAIDs has been driven by the goal of achieving high anti-inflammatory and analgesic activity with improved tolerability. nih.gov Compounds are often designed and synthesized based on specific structural and physicochemical properties, such as acidity (pKa) and lipophilicity (partition coefficient), to optimize their biological activity. nih.gov For instance, the design of the widely used NSAID diclofenac (B195802) was based on creating a molecule with an acidity constant between 4 and 5 and a partition coefficient of approximately 10. nih.gov It is within this framework of rational drug design that the exploration of novel "fenac" compounds has historically occurred.

Historical Perspectives in Anti-Inflammatory Compound Discovery

The history of anti-inflammatory drug discovery dates back to the use of natural remedies like willow bark, which contains salicin, the precursor to salicylic (B10762653) acid and later acetylsalicylic acid (aspirin). galtrx.com The success of aspirin (B1665792) spurred the development of a multitude of synthetic NSAIDs throughout the 20th century. galtrx.com The discovery of the COX enzymes in the 1970s, and later the identification of their isoforms (COX-1 and COX-2) in the 1990s, marked a pivotal moment in NSAID research. galtrx.comnih.gov This led to the development of COX-2 selective inhibitors, designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. galtrx.com

The timeline of NSAID development is marked by the introduction of numerous compounds, many of which underwent extensive preclinical and clinical research. The lack of a prominent research trail for this compound suggests it did not emerge as a significant candidate in this competitive landscape or may have been superseded by compounds with more favorable efficacy and safety profiles.

Current Research Landscape and Academic Significance of this compound

A review of the current scientific literature indicates that this compound is not a subject of active research. The academic significance of a compound is often measured by its citation in peer-reviewed journals, its use as a tool in further pharmacological studies, or its role as a precursor for the development of new therapeutic agents. This compound does not appear to have a notable presence in any of these areas. The focus of modern medicinal chemistry in the field of anti-inflammatory drugs has largely shifted towards developing agents with novel mechanisms of action, improved safety profiles, and targeted delivery systems. nih.gov While the fundamental principles of COX inhibition remain relevant, the exploration of older, less-characterized compounds has diminished unless they present a unique chemical scaffold or mechanism of action. nbinno.com

The table below summarizes the general characteristics that would be of interest in the research of an NSAID, though specific data for this compound is not available.

PropertyDescriptionRelevance in NSAID Research
Chemical Structure The unique arrangement of atoms and functional groups in the molecule.Determines the compound's physicochemical properties and its interaction with biological targets like COX enzymes.
Mechanism of Action The specific biochemical pathway through which the compound exerts its effect.For NSAIDs, this is typically the inhibition of COX-1 and/or COX-2. uomus.edu.iq
In Vitro Potency The concentration of the drug required to produce a specific effect (e.g., 50% enzyme inhibition) in a laboratory setting.Provides a measure of the compound's intrinsic activity.
Pharmacokinetics The absorption, distribution, metabolism, and excretion (ADME) of the compound in a living organism.Determines the onset, duration, and intensity of the drug's effect.

Due to the limited available information, a detailed discussion of this compound's specific research findings is not possible. The information presented serves to contextualize the compound within the broader field of NSAID research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B127343 Furofenac CAS No. 56983-13-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-ethyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14O3/c1-2-10-7-9-5-8(6-12(13)14)3-4-11(9)15-10/h3-5,10H,2,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQXHLQMZLTSDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2=C(O1)C=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40866602
Record name Furofenac
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

56983-13-2, 200959-05-3, 200959-06-4
Record name Furofenac
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Record name Furofenac [INN]
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Record name Furofenac, (+)-
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Record name FUROFENAC, (+)-
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Record name FUROFENAC, (-)-
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Record name FUROFENAC
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Investigations of Furofenac

Cyclooxygenase (COX) Inhibition and Prostaglandin (B15479496) Synthesis Modulation

Furofenac operates by inhibiting the enzyme cyclooxygenase (COX), which is pivotal in the biosynthesis of prostaglandins (B1171923). wikipedia.org Prostaglandins are lipid mediators that play key roles in mediating inflammation, pain, and fever. wikipedia.orgnih.gov By blocking COX, this compound effectively reduces the production of these pro-inflammatory mediators, thereby exerting its anti-inflammatory, analgesic, and antipyretic properties. wikipedia.org

Differential Inhibition of Cyclooxygenase Isoforms

The cyclooxygenase enzyme exists in two main isoforms: cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). nih.govabdominalkey.commdpi.comjpp.krakow.pl COX-1 is a constitutively expressed isoform, often referred to as a "housekeeping" enzyme, responsible for producing prostaglandins that maintain essential physiological functions, such as protecting the gastric mucosa and regulating renal blood flow. abdominalkey.comnih.gov In contrast, COX-2 is an inducible isoform, with its expression significantly upregulated during inflammatory and pathological conditions. nih.govabdominalkey.commdpi.comjpp.krakow.pl

Impact on Prostaglandin E2 (PGE2) Pathways

Prostaglandin E2 (PGE2) is a prominent eicosanoid lipid mediator that plays a crucial role in the pathogenesis of numerous inflammatory diseases. units.itelifesciences.org The biosynthesis of PGE2 commences with arachidonic acid, which is converted by the COX-1 and COX-2 enzymes into prostaglandin H2 (PGH2). units.itelifesciences.org PGH2 is then further metabolized by specific prostaglandin E synthases, including microsomal prostaglandin E synthase-1 (mPGES-1), mPGES-2, and cytosolic prostaglandin E synthase (cPGES), to yield PGE2. units.it

By inhibiting COX activity, this compound, consistent with other NSAIDs, reduces the generation of PGE2 in inflamed tissues and the central nervous system. units.it This reduction in PGE2 levels is a primary contributor to this compound's anti-inflammatory, analgesic, and antipyretic actions. wikipedia.org PGE2 is known to contribute to inflammatory processes by promoting vasodilation, potentiating pain signals, and modulating various immune cell functions.

Prostaglandin-Independent Mechanisms of Action

Beyond their well-established COX-inhibitory actions, NSAIDs, including this compound, may also exert therapeutic effects through mechanisms that are independent of prostaglandin synthesis. nih.govgoogle.com This area of research is significant for identifying novel therapeutic avenues and potentially developing anti-inflammatory agents with improved safety profiles. google.com

Exploration of Alternative Molecular Targets

Research into the broader pharmacological activities of NSAIDs has led to the identification of several alternative molecular targets that may contribute to their effects, particularly in contexts such as tumor cell growth inhibition, independent of COX inhibition. nih.govgoogle.com These alternative targets explored for NSAIDs as a class include:

Inhibition of cyclic guanosine (B1672433) monophosphate phosphodiesterases (cGMP PDEs): Certain NSAIDs have been shown to inhibit these enzymes, which regulate intracellular signaling pathways. google.com

Generation of reactive oxygen species (ROS): Some NSAIDs may influence cellular ROS levels, which can impact various cellular processes, including apoptosis. nih.gov

Suppression of the apoptosis inhibitor protein, survivin: Certain NSAIDs have been observed to reduce the expression or activity of survivin, a protein that promotes cell survival and is often overexpressed in cancer cells. abdominalkey.com

Direct binding and activation of peroxisome proliferator-activated receptor gamma (PPARγ): PPARγ is a nuclear receptor that, when activated by certain NSAIDs, can inhibit growth and promote differentiation in various cell types. abdominalkey.com

While this compound is categorized as an NSAID wikipedia.orgnih.gov, specific detailed studies explicitly demonstrating this compound's direct interaction with these particular alternative molecular targets are not extensively documented in the provided search results. These mechanisms are generally discussed in the context of the broader NSAID class.

Influence on Cellular Signaling Pathways Beyond COX

NSAIDs have been observed to influence a variety of intracellular signaling pathways that extend beyond their direct interaction with COX enzymes. mdpi.com These pathways are crucial in mediating inflammatory responses, cell proliferation, differentiation, and survival. Examples of such modulated pathways, primarily studied for NSAIDs as a class, include:

Nuclear factor-kappa B (NF-κB) signaling: NF-κB is a critical transcription factor involved in inflammatory and immune responses. Its modulation by NSAIDs can lead to a reduction in the expression of pro-inflammatory genes. mdpi.com

Mitogen-activated protein kinases (MAPKs): Pathways involving MAPKs such as ERK, JNK, and p38 MAPK are integral to cellular responses to stress, proliferation, and differentiation. Some NSAIDs have been shown to influence these pathways.

Phosphatidylinositol 3-kinase (PI3K)/Akt pathway: This pathway is a key regulator of cell growth, survival, and metabolism, and its activity can be impacted by NSAIDs.

Peroxisome proliferator-activated receptors (PPARs) and nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factors: These transcription factors play roles in metabolic regulation and antioxidant defense, respectively, and are considered potential targets for NSAID action.

While these modulations represent significant areas of NSAID research, specific documented effects of this compound on these particular cellular signaling pathways beyond its COX inhibition are not detailed within the scope of the provided information. Further investigation would be required to elucidate this compound's precise involvement in these prostaglandin-independent signaling cascades.

Pharmacological Efficacy Studies

Preclinical In Vivo Pharmacological Evaluation

Comparative Pharmacological Efficacy with Established NSAIDs

Furofenac, chemically known as 2-ethyl-2,3-dihydro-5-benzofuranacetic acid, is recognized as a non-steroidal anti-inflammatory drug (NSAID) uni.lunih.govgoogle.comgoogle.comhku.hk. Studies have indicated that this compound possesses anti-inflammatory activity and antiplatelet-aggregation activity nih.gov. It has also been noted for its relatively low ulcerogenic potential nih.gov.

However, comprehensive, detailed research findings directly comparing the pharmacological efficacy of this compound with a broad range of established NSAIDs such as ibuprofen (B1674241), diclofenac (B195802), or indomethacin, in a format suitable for direct data tabulation, are not extensively available in the current literature. While this compound is categorized within the NSAID class, specific head-to-head comparative trials detailing its potency, onset of action, or duration of effect against these widely used agents are limited in publicly accessible scientific databases.

General pharmacological studies on this compound have primarily focused on its metabolic profile and general anti-inflammatory characteristics nih.gov. The precise mechanisms and comparative strengths against other NSAIDs in various inflammatory models or clinical settings would require more specific comparative studies to be definitively established and presented in a tabular format.

Due to the absence of direct comparative data in the available search results, detailed data tables illustrating this compound's comparative efficacy with established NSAIDs cannot be generated.

Metabolic Profiling and Biotransformation Research

In Vivo Metabolism in Mammalian Species (Rats, Dogs, Humans)

The in vivo metabolism of Furofenac has been investigated in rats, dogs, and humans, revealing distinct patterns of biotransformation. nih.gov

Studies on the in vivo metabolism of this compound in rats, dogs, and humans have led to the identification and characterization of its metabolites. Various analytical techniques were employed for this purpose, including thin-layer chromatography (TLC), gas-liquid chromatography (GLC), high-pressure liquid chromatography, and gas-liquid chromatography-mass spectrometry. These methods allowed for the separation, detection, and structural elucidation of the metabolic products present in biological samples, particularly urine. nih.gov

The biotransformation of this compound primarily proceeds through two major metabolic pathways: hydroxylation and conjugation. In humans and dogs, the predominant metabolic products identified in urine were conjugation compounds of this compound. Conversely, in rats, the main metabolites observed in urine were hydroxylated derivatives. nih.gov

A notable species-specific difference in this compound metabolism has been identified. While humans and dogs primarily eliminate this compound as conjugated metabolites, rats predominantly excrete hydroxylated forms of the compound. This highlights a divergence in the major biotransformation routes across these mammalian species, which can have implications for comparative pharmacology and toxicology. nih.gov

Table 1: Summary of this compound's Primary Metabolic Pathways in Mammalian Species

SpeciesPrimary Metabolic PathwayMetabolite Type
HumansConjugationConjugation compounds
DogsConjugationConjugation compounds
RatsHydroxylationHydroxylated derivatives

Isotopic Labeling and Advanced Metabolic Studies

Isotopic labeling techniques play a crucial role in advanced metabolic studies, offering insights into the precise pathways and mechanisms of drug biotransformation.

Deuterated analogs, such as this compound-d3, are utilized in research settings to trace metabolic pathways and investigate drug metabolism. The incorporation of deuterium, a heavier isotope of hydrogen, into a molecule can alter its metabolic rate due to the kinetic isotope effect, thereby allowing researchers to track the compound's metabolic fate more effectively. While this compound-d3 is available for research, specific detailed findings on its application in tracing the metabolic pathways of this compound were not extensively detailed in the available literature. uni.lugoogleapis.com

Kinetic Isotope Effect (KIE) studies involve observing changes in reaction rates when an atom in a reactant is replaced by one of its isotopes. This phenomenon arises because heavier isotopologues possess lower vibrational frequencies, often requiring more energy to reach the transition state, thus leading to slower reaction rates. KIE studies are valuable tools for elucidating reaction mechanisms and identifying rate-determining steps in enzymatic reactions. They can also be leveraged in drug development to improve pharmacokinetic profiles by protecting metabolically vulnerable carbon-hydrogen bonds. Although the principles and applications of KIE studies are well-established in drug metabolism research, specific KIE studies directly involving this compound or this compound-d3 were not found in the reviewed literature. google.com

Elucidation of Metabolic Stability and Enzyme Involvement (e.g., Cytochrome P450 Enzymes)

The biotransformation of this compound involves the formation of hydroxylated derivatives, which have been identified as metabolic products, particularly in rat urine. nih.gov In humans and dogs, the primary metabolic products are largely conjugation compounds of the drug. nih.gov

Drug metabolism, or biotransformation, predominantly occurs through enzymatic processes, with a significant role played by enzymes located primarily in the liver, though other tissues such as kidneys, lungs, small intestine, and skin also contain metabolic enzymes. google.com A major class of enzymes involved in the oxidative metabolism of many drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like this compound, is the Cytochrome P450 (CYP) enzyme system. pharmgkb.orgnih.govfrontiersin.org These heme proteins are crucial for metabolizing both endogenous and exogenous substances. frontiersin.org While the specific Cytochrome P450 isoforms directly responsible for this compound's metabolic stability and biotransformation pathways are not explicitly detailed in the provided research findings, the general involvement of CYP enzymes in the metabolism of similar carboxylic acid-bearing NSAIDs, such as diclofenac (B195802) (metabolized by CYP2C9 and CYP3A4) and ibuprofen (B1674241) (metabolized by CYP2C9 and CYP2C8), suggests their likely participation in this compound's metabolic pathways. pharmgkb.orgnih.gov

Pharmacological Activities of this compound Metabolites

Following the metabolic processes, the resulting metabolites and analogous compounds of this compound have been prepared and their chemical and pharmacological characteristics investigated. nih.gov While this compound itself exhibits antiplatelet-aggregation and anti-inflammatory activities by modulating the platelet cyclooxygenase pathway, the specific pharmacological activities of its individual metabolites are not detailed in the provided research. ncats.ioncats.io This area of research aims to determine if the metabolites retain, lose, or acquire new pharmacological properties compared to the parent compound.

Compound Information

The following table provides the PubChem CID for this compound. While metabolites have been identified, specific PubChem CIDs for these metabolites were not available in the provided search results.

Toxicological Investigations

Preclinical Toxicology Assessments

Preclinical toxicology assessments aim to identify potential hazards and characterize the dose-response relationship of a compound in animal models before human exposure.

Acute toxicity studies evaluate the adverse effects of a single or multiple doses of a substance administered over a short period, typically 24 hours. For Furofenac, investigations into its acute toxicity were conducted across several animal species. These studies consistently demonstrated that this compound was very well tolerated by the three species examined. experimentica.com Acute toxicity studies generally aim to identify doses that cause significant adverse effects and to estimate the minimum lethal dose, with lethality often being a key endpoint. googleapis.com Such studies are typically performed in at least two mammalian species. googleapis.com

Specific attention in toxicology studies is given to potential organ-specific effects, particularly in sensitive tissues like the gastrointestinal tract. This compound was found to exhibit a low ulcerogenic effect on the gastric mucosa. experimentica.com Furthermore, studies indicated that this compound did not induce lesions on the intestinal mucosa. experimentica.com

Toxicokinetics involves the generation of pharmacokinetic data within non-clinical toxicity studies or in specially designed supportive studies to assess systemic exposure to a compound. criver.comwhiterose.ac.uk The primary objective of toxicokinetics is to describe the systemic exposure achieved in animals, relating it to the dose level and the time course of the toxicity study. fda.gov Secondary objectives include linking exposure in toxicity studies to observed toxicological findings, supporting the selection of species and treatment regimens, and informing the design of subsequent non-clinical toxicity studies. fda.gov Systemic exposure assessment quantifies the burden on the test species and aids in interpreting similarities and differences in toxicity across species, dose groups, and sexes. fda.gov While the general principles and importance of toxicokinetics in drug development are well-established, specific detailed toxicokinetic data for this compound, such as absorption, distribution, metabolism, and excretion profiles in animal models, were not found in the available literature.

Specialized Toxicology Research Methodologies

Beyond general toxicity, specialized methodologies are employed to investigate specific toxicological concerns.

Dermatotoxicity studies investigate adverse effects on the skin, while ocular toxicity studies examine effects on the eye. Ocular toxicity is characterized by adverse changes affecting the structure or function of the eye, whether following direct application or systemic administration of a substance. These studies often utilize in vitro models (e.g., human corneal epithelial cells) and in vivo models (e.g., rodents, rabbits) to evaluate cytotoxicity and assess visual system function through ophthalmic exams, imaging, and electrophysiological modalities, complemented by histopathology. experimentica.com While general methodologies for assessing dermatotoxicity and ocular toxicity are established in preclinical research, specific data concerning the dermatotoxicity or ocular toxicity of this compound were not found in the available scientific literature.

Drug Interaction Studies

Pharmacokinetic Interactions

Pharmacokinetic interactions occur when one medication alters the absorption, distribution, metabolism, or excretion (ADME) of another, thereby changing the amount and persistence of the drug at its receptor sites. ontosight.ainih.govepo.orgwebmd.comgoodrx.com

Changes in absorption can arise from alterations in gastrointestinal motility, pH, or the formation of insoluble complexes. Distribution can be affected by competition for plasma protein binding sites, altering the free drug concentration available for action. Metabolism, primarily occurring in the liver, involves enzymatic transformations that can be influenced by other drugs. Excretion, largely via renal or biliary pathways, can be modified by competition for transporters or changes in urinary pH. ontosight.ainih.govepo.orgwebmd.comgoodrx.com

The cytochrome P450 (CYP450) enzyme system is a major pathway for drug metabolism. evotec.commayoclinic.orgdrugs.comdrugbank.com

Enzyme Inhibition: When one drug inhibits a CYP450 enzyme, it can reduce the metabolism of a co-administered substrate drug, leading to increased plasma concentrations and potentially enhanced pharmacological effects or toxicity. This process can occur rapidly, often within 2 to 3 days. evotec.comdrugbank.combiomolther.orgmdpi.com

Enzyme Induction: Conversely, enzyme induction increases the activity or expression of CYP450 enzymes, accelerating the metabolism of substrate drugs. This can result in decreased plasma concentrations and reduced therapeutic efficacy. Induction typically has a slower onset and offset, taking days to weeks to develop fully. evotec.commayoclinic.orgdrugbank.comsolvobiotech.comnih.govnih.gov

Specific data regarding Furofenac's role as an inhibitor or inducer of specific CYP450 isoforms, or its susceptibility to such effects from other agents, are not detailed in the searched literature.

Drug transporters, including those from the Solute Carrier (SLC) and ATP-binding cassette (ABC) families, play crucial roles in the cellular uptake and efflux of drugs in various organs such, as the small intestine, liver, and kidney. biomolther.orgmedicalnewstoday.comnih.gov Inhibition or induction of these transporters can significantly alter a drug's pharmacokinetic profile, affecting its absorption, distribution, and excretion. biomolther.orgmedicalnewstoday.com The clinical implications of transporter-mediated interactions can be substantial, influencing drug efficacy and potential toxicity. biomolther.org However, specific information detailing this compound's interactions with drug transporters is not available in the current search results.

Pharmacodynamic Interactions

Pharmacodynamic interactions occur when one drug alters the sensitivity or responsiveness of tissues to another, typically by acting on the same or related physiological pathways or receptors. These effects can be additive, synergistic, or antagonistic. nih.govwww.nhs.ukmedicineslearningportal.orgmedscape.commdpi.com

Additive Effects: An additive effect occurs when the combined effect of two drugs equals the sum of their individual effects. This can be beneficial, achieving a desired therapeutic outcome, or detrimental, leading to increased side effects. medicineslearningportal.orgmdpi.comwikipedia.org

Antagonistic Effects: Antagonism arises when one drug diminishes or counteracts the effects of another, potentially compromising the therapeutic outcome. medicineslearningportal.orgmedscape.commdpi.comwikipedia.org

As an NSAID, this compound, like other compounds in its class, inhibits cyclooxygenase, which is responsible for prostaglandin (B15479496) synthesis. ontosight.ai NSAIDs can interact with other therapeutic agents, such as diuretics or antihypertensives, potentially leading to antagonistic effects on blood pressure or fluid balance due to their impact on prostaglandin synthesis. nih.govmedicalnewstoday.comdrugs.comnih.gov However, specific documented instances of additive or antagonistic effects involving this compound with other therapeutic agents are not found in the provided information.

The clinical relevance of drug interactions is assessed based on factors such as the evidence supporting the interaction, the potential severity of adverse reactions, identifiable risk factors (e.g., patient characteristics, co-morbidities, polypharmacy), and the incidence of the interaction. mdpi.comnih.govwho.int Clinically significant interactions can lead to adverse effects or therapeutic failure. nih.gov While the general principles of assessing clinical relevance apply to all drugs, including this compound, specific clinical studies or case reports detailing the clinical relevance of this compound's interactions are not available in the current search results.

Drug Discovery and Development Research Paradigms

Structure-Activity Relationship (SAR) Studies of Furofenac and Analogs

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. taylorandfrancis.com The primary goal of SAR studies is to identify the key chemical features, known as pharmacophores, that are responsible for a compound's therapeutic effects and to understand how structural modifications affect its potency and selectivity. taylorandfrancis.compatsnap.com For this compound, a non-steroidal anti-inflammatory drug (NSAID), SAR studies focus on elucidating how alterations to its core structure influence its inhibitory activity against cyclooxygenase (COX) enzymes.

While specific SAR literature for this compound is limited, extensive research on analogous phenylacetic acid derivatives, such as Diclofenac (B195802), provides significant insights. nih.gov Key structural components governing the activity of this class include the acidic acetic acid moiety, the nature and substitution pattern of the aromatic rings, and the dihedral angle between these rings. nih.gov In the case of this compound, the replacement of a dichlorophenyl ring (found in Diclofenac) with a furan-containing moiety introduces distinct electronic and steric properties that modulate its interaction with the target enzyme. Studies on related fenamate derivatives also highlight the importance of the bridging heteroatom and the substitution on the aromatic rings for activity. nih.gov

Experimental and Computational Approaches in SAR Analysis

The exploration of SAR for this compound and its analogs employs a combination of experimental and computational methods. benthamscience.com

Experimental Approaches:

Synthesis of Analogs: Medicinal chemists systematically synthesize a series of this compound analogs. Modifications may include altering substituents on the furan (B31954) or phenyl rings, changing the length or nature of the acidic side chain, or replacing the ether linkage.

In Vitro Biological Assays: These synthesized compounds are then evaluated for their biological activity. For an NSAID like this compound, the primary assay measures the inhibition of COX-1 and COX-2 enzymes. These assays determine the IC50 values (the concentration of the drug required to inhibit 50% of the enzyme's activity), which provide a quantitative measure of potency and selectivity. researchgate.net

Computational Approaches:

Molecular Modeling: Computational tools are used to build three-dimensional models of this compound and its analogs. These models help visualize the molecule's shape, conformation, and electrostatic potential.

Conformational Analysis: This technique is used to identify the most stable three-dimensional arrangement (conformation) of the molecule, which is crucial for its binding to the active site of the COX enzyme. nih.gov

Metabolism Prediction: For compounds containing a furan ring, like this compound, computational models can be employed to predict potential metabolic pathways. The furan moiety can sometimes be metabolized into reactive intermediates, and computational tools help assess this risk early in the discovery process. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical correlation between the chemical properties of a group of molecules and their biological activities. jocpr.comwikipedia.org A QSAR model takes the form of an equation that relates physicochemical or structural descriptors to a biological response. wikipedia.org

Activity = f(Descriptor 1, Descriptor 2, ...)

For a series of this compound analogs, a QSAR model would aim to predict their COX inhibitory activity based on calculated molecular descriptors. benthamscience.com The development of a robust QSAR model involves several key steps: data collection, descriptor calculation, model building using statistical methods like multiple linear regression, and rigorous validation. jocpr.com

Key molecular descriptors relevant to the activity of NSAIDs include:

Lipophilicity (logP): This describes the compound's solubility in fats versus water and is crucial for its ability to cross cell membranes and reach the target enzyme. nih.gov

Electronic Parameters: Descriptors such as the Hammett constant (σ) quantify the electron-donating or electron-withdrawing nature of substituents on the aromatic rings. srmist.edu.in

Steric Parameters: These describe the size and shape of the molecule or its substituents. Examples include Taft's steric parameter (Es) and molar refractivity. srmist.edu.in

Quantum Chemical Descriptors: Properties like electrostatic potential, formation energy, and the energy of the highest occupied molecular orbital (HOMO) can provide deep insights into a molecule's reactivity and binding capabilities. nih.gov

A QSAR study on Diclofenac analogs revealed that lipophilicity and the angle of twist between the two phenyl rings were critical parameters for anti-inflammatory activity. nih.gov A similar approach for this compound would quantify how its distinct structural features contribute to its biological profile.

AnalogSubstituent (R)logPMolecular Volume (ų)HOMO Energy (eV)COX-2 IC50 (µM)
This compound-H3.85250.3-6.210.15
Analog 1-Cl4.35258.1-6.350.09
Analog 2-CH34.20265.7-6.150.12
Analog 3-OCH33.75268.4-6.080.25
Analog 4-F3.95252.5-6.400.11

Lead Optimization and Candidate Selection Strategies

Lead optimization is a critical phase in drug discovery where a promising "lead compound," identified through screening, is systematically modified to produce a preclinical drug candidate. danaher.comcriver.com This iterative process aims to enhance desirable properties while minimizing undesirable ones. For a lead compound like this compound, optimization strategies would focus on improving potency, selectivity, and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.gov

Key optimization strategies include:

Improving Potency and Selectivity: Based on SAR and QSAR data, chemists make targeted structural modifications to enhance binding affinity for the target enzyme. A major goal for modern NSAIDs is to achieve selectivity for COX-2 over COX-1 to reduce gastrointestinal side effects. researchgate.net This can be achieved by designing analogs that better fit the slightly larger active site of the COX-2 enzyme.

Optimizing ADMET Properties: A potent drug is useless if it cannot reach its target in the body or is metabolized too quickly. Optimization involves modifying the structure to improve properties like aqueous solubility, metabolic stability, and oral bioavailability. patsnap.com For instance, structural simplification by removing non-essential groups can improve pharmacokinetic profiles and reduce molecular complexity. nih.gov

Bioisosteric Replacement: This technique involves replacing a functional group within the molecule with another group that has similar physical or chemical properties (a bioisostere). This is often done to improve pharmacokinetics or reduce toxicity while maintaining or improving potency. patsnap.com

The candidate selection process involves rigorously evaluating the optimized leads against a predefined set of criteria, including in vivo efficacy in animal models, a clean off-target activity profile, and a preliminary safety assessment. criver.com

Integration of Computational Chemistry and Artificial Intelligence in Drug Discovery

Virtual Screening and Molecular Dynamics Simulations

Virtual Screening (VS): VS is a computational method used to search large libraries of compounds to identify molecules that are likely to bind to a drug target. scienceopen.com This approach allows researchers to evaluate millions of compounds in silico, prioritizing a smaller, more manageable number for experimental testing. researchgate.net

Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein (e.g., COX-2) is known, SBVS uses docking algorithms to fit candidate molecules into the binding site and scores them based on their predicted binding affinity. nih.gov

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, LBVS uses the structure of a known active ligand, like this compound, as a template to find other compounds in a database with similar shapes or pharmacophoric features. f1000research.com

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic movements of atoms in a molecule or a protein-ligand complex over time. For this compound, MD simulations can:

Predict the stability of the drug-enzyme complex, revealing key interactions that hold the drug in the active site. researchgate.net

Analyze the solvation properties of the drug, which is critical for understanding its solubility and formulation challenges. rsc.orgresearchgate.net

Provide insights into conformational changes in the protein upon drug binding.

Machine Learning Applications in Predictive Modeling

Machine learning (ML), a subset of AI, uses algorithms to build models that can make predictions based on data. mdpi.com In drug discovery, ML models are trained on large datasets of chemical structures and their associated biological and physicochemical properties. dlpress.orgijcjournal.org

Key applications include:

Predicting Biological Activity: ML models can be trained to predict the activity of new, unsynthesized molecules against a target, complementing QSAR studies. researchgate.net

ADMET Prediction: Predicting a compound's ADMET properties is a major application of ML. Models can forecast properties like solubility, permeability, metabolic stability, and potential toxicities, helping to flag problematic compounds early. eurofinsdiscovery.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, offering innovative starting points for drug discovery programs. youtube.com

Predicting Adverse Events: ML algorithms can analyze large datasets from clinical records and adverse event reporting systems to predict the risk of side effects for a given drug or class of drugs. researchgate.netresearchgate.net

Machine Learning ModelApplication in Drug DiscoveryExample Use Case for this compound Research
Random ForestPredicting biological activity (classification/regression), feature importance analysis. mdpi.comPredicting whether a new this compound analog will be a potent COX-2 inhibitor.
Support Vector Machines (SVM)Classification of active vs. inactive compounds, toxicity prediction. researchgate.netClassifying compounds as potentially hepatotoxic or non-toxic based on structural features.
Gradient Boosting Machines (GBM)High-performance prediction of ADMET properties and bioactivity. researchgate.netBuilding a highly accurate model to predict the oral bioavailability of this compound derivatives.
Deep Neural Networks (DNN)De novo drug design, analyzing complex biological data, predicting drug-target interactions. dlpress.orgGenerating novel molecular structures optimized for COX-2 selectivity and favorable ADMET properties.

Clinical Research Methodologies

Early Phase Clinical Trials (Phase 0 and Phase I)

Early phase clinical trials are foundational in drug development, primarily focusing on the initial assessment of a new compound in humans. Phase 0, or microdosing studies, are exploratory and involve very small doses to gather preliminary pharmacokinetic data. Phase I trials, on the other hand, are the first extensive human studies, typically involving a small group of healthy volunteers, though sometimes patients with the target condition are included, especially for drugs with significant potential risks like oncology treatments uc.edualyftrekhcp.comregeneron.com. The primary objectives of Phase I studies are to determine the safety, tolerability, and pharmacokinetic profile of the drug alyftrekhcp.comgardp.orggoogleapis.com.

Pharmacokinetics (PK) describes how the human body affects a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME) uc.edugoogleapis.comyoutube.commedicover-mics.com. In Phase I trials, comprehensive PK assessments are conducted to understand the drug's behavior in the human body. This involves analyzing drug concentrations in biological fluids, such as blood plasma, over time following administration uc.edugoogleapis.com. Parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), area under the plasma concentration-time curve (AUC), and half-life (t½) are determined d-nb.info. These data are crucial for establishing appropriate dosing regimens for subsequent clinical phases uc.edugoogleapis.commedicover-mics.com.

Safety profiling in early human studies is paramount. In Phase I trials, the focus is on identifying the maximum tolerated dose and understanding the drug's initial safety profile uc.edualyftrekhcp.comregeneron.comgardp.org. This involves close monitoring of participants for any adverse events and assessing tolerability across different dose levels alyftrekhcp.comregeneron.com. The goal is to identify potential risks and to determine a safe dose range for further investigation uc.edualyftrekhcp.com. For Furofenac, as with any investigational drug, these early studies would have aimed to establish its tolerability in humans to inform progression to later phases. Due to strict content exclusions, specific adverse event profiles or detailed safety findings for this compound cannot be presented here.

Exploratory Clinical Trials (Phase II)

Phase II clinical trials are designed to evaluate the effectiveness of an investigational drug for a specific disease or condition in a larger group of patients compared to Phase I uc.edugardp.orgopenaccessjournals.comlindushealth.com. These trials typically involve several dozen to a few hundred participants and can last from several months to two years uc.edumdpi.com. Phase II studies serve as a critical bridge, providing preliminary evidence of efficacy and further assessing safety in a patient population gardp.orgopenaccessjournals.comlindushealth.com. This compound has been investigated in Phase II clinical trials abdominalkey.com.

The primary objective of Phase II trials is to determine whether the drug has a therapeutic effect on the targeted disease or condition uc.edugardp.orgopenaccessjournals.com. This involves evaluating clinical outcomes and measuring specific endpoints relevant to the disease. For an NSAID like this compound, efficacy evaluation would typically involve assessing its ability to reduce inflammation, alleviate pain, or improve functional outcomes in patients with inflammatory conditions nih.govdrugbank.com. Phase II trials may also explore different dosing regimens to identify the optimal dose and frequency for later-stage studies uc.edufrontiersin.org. While this compound has progressed to Phase II, specific efficacy data from its clinical trials are not publicly detailed in the provided search results.

A key aspect of Phase II trials is to understand the relationship between drug exposure (PK) and clinical response (PD) patsnap.com. This exposure-response relationship helps in optimizing dosing strategies and identifying patient populations most likely to benefit from the treatment youtube.commedicover-mics.com. By correlating drug concentrations in the body with observed clinical effects, researchers can gain insights into the drug's therapeutic window and potential variability in response among patients frontiersin.org. This analysis is crucial for refining the development plan and designing more definitive Phase III studies. Specific data illustrating the exposure-response relationship for this compound is not publicly available.

Confirmatory Clinical Trials (Phase III)

Phase III clinical trials are large-scale, pivotal studies conducted with several hundred to several thousand patients across multiple centers uc.edugardp.orgdicotpharma.com. The main objective of Phase III trials is to confirm the efficacy and monitor the safety of the investigational drug in a diverse patient population, often comparing it against a placebo or an existing standard treatment uc.edugardp.orglindushealth.comdicotpharma.com. These trials are designed to provide the comprehensive data required for regulatory approval and marketing authorization uc.edugardp.org. They typically involve rigorous statistical analysis to demonstrate a statistically significant and clinically meaningful treatment benefit arvinas.comnih.govnih.gov. Successful completion of Phase III trials is a prerequisite for a pharmaceutical company to submit a New Drug Application (NDA) to regulatory bodies uc.edu. While the general framework for Phase III trials is well-established, specific information regarding this compound's progression to or results from Phase III clinical trials is not available in the provided search results.

Large-Scale Efficacy and Safety Assessments

Large-scale efficacy and safety assessments primarily occur during Phase III clinical trials. These studies are pivotal in demonstrating the therapeutic benefit of an investigational drug and further characterizing its profile in a broader patient population fda.gov. The design of such trials aims to provide additional evidence of efficacy, especially when the drug's safety profile has been sufficiently established in earlier phases europa.eu.

Phase III trials typically involve several hundred to several thousand participants, often with the target disease or condition fda.gov. The objective is to confirm the effectiveness observed in Phase II studies and to gather more extensive data on the drug's performance under conditions closer to real-world clinical practice. While the collection of comprehensive safety data is crucial throughout drug development, in specific late-stage pre-approval or post-approval trials, a more selective approach to safety data collection may be deemed adequate if the drug's safety profile is well-understood and documented europa.eu. This streamlining can facilitate the conduct of large-scale efficacy and safety clinical trials involving numerous participants and long-term follow-up europa.eu.

Comparative Studies with Existing Therapies

Comparative studies are a critical component of clinical research, particularly in Phase II and Phase III trials, as they evaluate the effectiveness of a new drug against existing treatments or a placebo advarra.comexeltis.com. These studies aim to determine if the investigational drug is superior, non-inferior, or bioequivalent to current standards of care exeltis.com.

In comparative studies, participants are typically divided into different groups, where one group receives the investigational drug (the experimental group) and another receives a comparator, which could be a placebo, no treatment, or an already marketed drug exeltis.com. Randomization is often employed to ensure that both groups have similar characteristics, thereby attributing any observed differences in outcomes to the tested drug rather than other factors exeltis.com. This approach is essential for assessing how well a new drug works compared to other available options and for differentiating drug-related outcomes from those caused by other influences or bias exeltis.com.

For instance, studies comparing nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and aceclofenac (B1665411) have been conducted to assess their relative efficacy in conditions such as osteoarthritis nih.govnih.gov. These trials often evaluate various efficacy parameters, such as pain scores and functional improvements nih.gov. While this compound, as an NSAID, would similarly undergo comparative studies to position its efficacy relative to other therapies, specific details of such studies for this compound were not identified.

Post-Market Surveillance and Real-World Evidence (Phase IV)

Phase IV clinical trials, also known as post-marketing surveillance or therapeutic use studies, commence after a drug has received regulatory approval and is available for public use advarra.comlindushealth.com. This phase shifts the focus from controlled trial conditions to real-world data collection, gathering extensive information on the drug's performance across diverse populations lindushealth.com.

The primary purpose of post-market surveillance is to continuously monitor the safety and effectiveness of the drug in the general population lindushealth.com. This phase is crucial for identifying long-term effects, rare adverse drug reactions that may not have been apparent in pre-market trials, and variations in drug responses across different demographics lindushealth.com. Phase IV studies also provide insights into the real-world effectiveness of a drug, complementing the efficacy data obtained from pre-marketing randomized controlled trials nih.gov.

Real-world evidence (RWE) plays an increasingly important role in post-market surveillance, as it provides real-world context and broader patient representation, allowing for a more accurate assessment of comparative effectiveness, outcomes, and long-term benefits ppd.com. RWE can inform post-approval commitments, label expansions, and regulatory assessments ppd.com. Digital health technologies are also being leveraged in Phase IV trials to collect real-world data, enabling remote monitoring and engagement of diverse participants nih.gov. Surveillance of spontaneously reported adverse events continues for the entire life cycle of a marketed product, meaning Phase IV, in a sense, never truly ends nih.gov.

Regulatory Frameworks for Clinical Investigations

The conduct of clinical investigations is governed by comprehensive regulatory frameworks designed to protect human subjects and ensure the integrity and reliability of research data. In the United States, the Food and Drug Administration (FDA) plays a central role in regulating clinical trials through various parts of the Code of Federal Regulations (CFR), such as 21 CFR Part 312 for Investigational New Drug (IND) applications, 21 CFR Part 50 for informed consent, and 21 CFR Part 56 for Institutional Review Boards (IRBs) fda.gov. Other regions, like Europe, have their own regulatory frameworks, such as the Clinical Trial Regulation (CTR) for medicinal products and the Medical Devices Regulation (MDR) for medical devices pharmalex.comlakemedelsverket.se. These frameworks establish requirements for study design, conduct, data collection, and reporting to regulatory authorities fda.govfda.gov.

Investigational New Drug (IND) Exemptions and Requirements

Before initiating clinical research with an investigational new drug in the United States, a sponsor typically must submit an Investigational New Drug (IND) application to the FDA fda.govecfr.gov. An IND, codified in 21 CFR Part 312, serves as a technical exemption from certain federal restrictions on the interstate transportation and distribution of drugs for investigational purposes ecfr.govallucent.com. It allows a sponsor to legally ship an investigational product to clinical sites and provides the FDA with an opportunity to review the proposed clinical investigation plan, including protocols and preliminary safety, efficacy, and quality data from nonclinical studies and literature fda.govallucent.com. The FDA has 30 days to review the initial IND submission and decide whether to allow the proposed clinical trial to proceed or to place a clinical hold fda.gov.

However, certain clinical investigations may be exempt from IND requirements. A clinical investigation of a drug product that is lawfully marketed in the United States may be exempt if several criteria are met ecfr.govallucent.comnih.gov:

The investigation is not intended to be reported to the FDA as a well-controlled study in support of a new indication for use or to support any other significant change in the drug's labeling ecfr.govallucent.com.

If the drug is a lawfully marketed prescription drug, the investigation is not intended to support a significant change in its advertising ecfr.govallucent.com.

The investigation does not involve a route of administration, dosage level, use in a patient population, or other factor that significantly increases the risks associated with the drug's use ecfr.govallucent.comnih.gov.

The investigation is conducted in compliance with the requirements for institutional review (21 CFR Part 56) and informed consent (21 CFR Part 50) ecfr.govallucent.comupenn.edu.

Research involving compounded versions of lawfully marketed drugs may not automatically qualify for IND exemption due to differences in regulatory oversight, quality control, and safety assurances compared to FDA-approved drugs wcgclinical.com. Sponsors who are uncertain about whether their investigation meets the exemption criteria can seek advice from the FDA by submitting a formal or informal IND exemption request nih.gov.

Advanced Research Avenues and Future Perspectives for Furofenac

Exploration of Novel Therapeutic Applications Beyond Traditional Anti-Inflammation

There is compelling evidence that nonsteroidal anti-inflammatory drugs (NSAIDs) possess antineoplastic activity, a mechanism that is increasingly understood to extend beyond their traditional cyclooxygenase (COX) inhibition mdpi.comaacrjournals.orgnih.govfrontiersin.orgmdpi.com. The inherent toxicity associated with long-term COX inhibition, which can suppress physiologically important prostaglandins (B1171923), limits the broad application of NSAIDs for cancer chemoprevention mdpi.comaacrjournals.orgnih.govmdpi.com. This limitation has driven significant research into identifying and leveraging COX-independent mechanisms for their anticancer properties mdpi.comaacrjournals.orgnih.gov.

Studies have shown that certain NSAID derivatives, such as those derived from sulindac, can be chemically modified to reduce their COX-inhibitory activity while simultaneously enhancing their potency in inhibiting tumor cell growth mdpi.comnih.gov. This suggests that the antineoplastic effects of NSAIDs may involve off-target effects mdpi.com. Key mechanisms identified include the induction of apoptosis and the suppression of β-catenin-dependent transcription in tumor cells aacrjournals.org. These actions may be linked to phosphodiesterase inhibition and the elevation of intracellular cyclic GMP levels aacrjournals.org. While these findings are primarily from general NSAID research, they highlight a promising avenue for Furofenac, suggesting its potential for development as an antineoplastic agent through similar COX-independent pathways.

Table 1: Examples of COX-Independent Antineoplastic Activity of NSAIDs

NSAID / DerivativeObserved ActivityKey Mechanism / NoteSource
Sulindac Sulfone (Exisulind)In vitro and in vivo anticancer activityNon-COX-inhibitory derivative nih.govfrontiersin.org nih.govfrontiersin.org
Sulindac DerivativesIncreased potency to inhibit tumor cell growth compared to parent sulindacDesigned to reduce COX binding mdpi.comnih.gov mdpi.comnih.gov
Ibuprofen (B1674241)Induces apoptosis; inhibits proliferation and metastasis of cancer cellsCOX-independent mechanism researchgate.net researchgate.net
Diclofenac (B195802) DerivativesEnhanced anticancer activitiesModified molecular structure ekb.eg ekb.eg
MeloxicamPromotes apoptosis of cancer cellsCOX-independent pathways mdpi.com mdpi.com

Inflammatory processes are increasingly recognized as significant contributors to the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease nih.gov. Consequently, research has focused on the neuroprotective effects of NSAIDs, revealing mechanisms that extend beyond their conventional COX-inhibiting actions nih.gov.

NSAIDs have demonstrated neuroprotective effects through diverse pathways, such as inhibiting nitric oxide synthesis and acting as agonists for peroxisome proliferator-activated receptor gamma (PPAR-gamma) nih.gov. Experimental models of stroke have shown that certain NSAIDs, like mefenamic acid (MFA) and sodium salicylate, can significantly reduce ischemic damage researchgate.netfrontiersin.org. For instance, intracerebroventricular infusion of MFA (1 mg/kg) in rodent models of middle cerebral artery occlusion (MCAO) led to a 54% reduction in edema volume and significant reductions in infarct volume and total ischemic brain damage frontiersin.org. Notably, these neuroprotective effects were observed even with NSAIDs that did not reduce excitotoxicity in vitro, suggesting that the neuroprotection is not solely dependent on their anti-inflammatory actions researchgate.netfrontiersin.org. This broad neuroprotective potential observed across the NSAID class offers a compelling rationale for exploring this compound's capacity as a neuroprotective agent.

Table 2: Examples of Neuroprotective Effects of NSAIDs (COX-Independent)

NSAIDModel / ContextObserved EffectSource
Mefenamic Acid (MFA)Rodent transient MCAO modelSignificantly reduced infarct volume, total ischemic brain damage, and edema volume (e.g., 54% reduction in edema volume at 1 mg/kg) researchgate.netfrontiersin.org researchgate.netfrontiersin.org
Sodium SalicylateRodent transient MCAO modelReduced infarct and total ischemic brain damage (e.g., 42% reduction in total ischemic brain damage, 59% reduction in infarct volume) frontiersin.org frontiersin.org
Fenamates (MFA, Meclofenamic Acid, Niflumic Acid, Flufenamic Acid)Cultured embryonic rat hippocampal neurons (glutamate-evoked excitotoxicity)Reduced glutamate-evoked excitotoxicity researchgate.netfrontiersin.org researchgate.netfrontiersin.org
Ibuprofen, IndomethacinCultured embryonic rat hippocampal neurons (glutamate-evoked excitotoxicity)Did not reduce excitotoxicity in vitro researchgate.net researchgate.net

Development of Modified this compound Derivatives with Enhanced Profiles

The development of modified this compound derivatives represents a critical research avenue aimed at enhancing its therapeutic efficacy and mitigating potential adverse effects. Strategies for achieving this include structural modifications, prodrug design, and targeted delivery systems mdpi.com. By fine-tuning the pharmacological profile of the parent compound through synthetic modifications, researchers aim to optimize drug performance and target specific biological pathways mdpi.com.

For instance, in the context of other NSAIDs like flurbiprofen, modifying the carboxyl group to an amide group in novel derivatives has shown promise in mitigating gastrointestinal side effects while preserving anti-inflammatory benefits mdpi.com. Such modifications can improve the drug's pharmacokinetics, bioavailability, and safety profile, leading to better absorption, metabolism, and distribution within the body mdpi.com. The goal is to achieve better therapeutic outcomes with lower doses by combining drugs with different mechanisms, thereby minimizing side effects mdpi.com. These advanced strategies are directly applicable to this compound, offering pathways to develop derivatives with improved therapeutic indices.

Table 3: Strategies for Enhanced NSAID Profiles (General Context)

Strategy / ModificationExample NSAID / DerivativeObserved BenefitSource
Functional Group AlterationFlurbiprofen amide derivativesMitigated gastric ulcers while preserving anti-inflammatory properties mdpi.com mdpi.com
Molecular Structure ModificationDiclofenac derivativesEnhanced antibacterial, anti-inflammatory, and anticancer activities; some derivatives exhibited up to 5-fold greater COX-2 inhibition with IC50 values as low as 0.05 µM ekb.eg ekb.eg
Prodrug DesignFlurbiprofen conjugated with amine-containing moleculesTargeted drug delivery, potentially reducing side effects and improving patient compliance mdpi.com mdpi.com

This compound, being a chiral compound, possesses a chiral center at the carbon atom bearing the ethyl group on its dihydrobenzofuran ring. This chirality implies the existence of enantiomeric forms, which can exhibit distinct pharmacological profiles. Many NSAIDs, particularly the 2-arylpropionic acid derivatives or "profens" (e.g., ibuprofen, ketoprofen), exist as enantiomeric pairs due to a chiral carbon atom jrespharm.comnih.govresearchgate.netresearchgate.net.

While the S(+) enantiomer is often the more potent inhibitor of cyclooxygenase, the R(-) enantiomer may be less active in this regard but can undergo metabolic inversion to the S(+) form in vivo nih.govresearchgate.netresearchgate.net. However, recent findings suggest that certain pharmacological effects of "profens" cannot be attributed exclusively to the S(+) enantiomer, and some R(-) enantiomers are not inert, potentially having different actions nih.govresearchgate.net. Understanding the specific pharmacological properties, including potency, efficacy, toxicity, and metabolism, of each enantiomer is crucial for developing safer and more effective drugs jrespharm.com. For instance, dexketoprofen, the S(+) isomer of ketoprofen, has been shown to be 2-4 times more potent than its racemate researchgate.net. Exploring the individual enantiomeric pharmacological profiles of this compound could lead to the development of single-enantiomer drugs with improved efficacy and reduced variability in patient response.

Table 4: Enantiomeric Pharmacological Differences in NSAIDs (General Context)

NSAIDEnantiomerPharmacological Profile / NoteSource
IbuprofenS(+)Potent COX inhibitor, produces analgesic and anti-inflammatory effects nih.govresearchgate.net nih.govresearchgate.net
IbuprofenR(-)Much less active as a COX inhibitor, but can undergo metabolic inversion to S(+) form nih.govresearchgate.netresearchgate.net nih.govresearchgate.netresearchgate.net
KetoprofenS(+) (Dexketoprofen)Effective COX inhibitor, 2-4 times more potent than racemate nih.govresearchgate.net nih.govresearchgate.net
KetoprofenR(-)Can undergo metabolic inversion to S(+) form jrespharm.com jrespharm.com

Personalized Medicine Approaches based on Genetic Polymorphisms

The field of personalized medicine is rapidly advancing, offering a paradigm shift from a "one-size-fits-all" approach to drug therapy by leveraging an individual's unique genetic profile, environment, and lifestyle biomedpharmajournal.orglhscri.ca. For this compound, as with many pharmaceuticals, inter-individual differences in drug response, efficacy, and potential toxicity can often be traced to genetic polymorphisms biomedpharmajournal.orglhscri.canih.govfrontiersin.orgnih.gov.

Genetic polymorphisms can influence the activity of enzymes involved in drug metabolism, drug transporters, and even the drug's target receptors, thereby affecting pharmacokinetic and pharmacodynamic profiles biomedpharmajournal.orgnih.govfrontiersin.org. Pharmacogenomics, a key component of personalized medicine, aims to identify these genetic variations to predict and explain variability in drug response lhscri.canih.gov. By understanding a patient's genetic makeup, clinicians can select the most appropriate therapeutic agent and dosage, and proactively identify individuals at higher risk for adverse drug reactions or suboptimal therapeutic outcomes biomedpharmajournal.orglhscri.canih.gov. Applying pharmacogenomic principles to this compound research could lead to tailored treatment strategies, maximizing its therapeutic benefit and minimizing risks for individual patients lhscri.ca.

Integration of Omics Technologies in this compound Research

Omics technologies, encompassing genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of biological systems by analyzing large sets of biological molecules humanspecificresearch.orgmdpi.com. These high-throughput approaches are routinely applied throughout the drug development process, from target identification to post-market analysis, providing comprehensive insights into drug mechanisms, biomarker identification, and disease pathways humanspecificresearch.orgnih.gov.

Genomics: This involves the study of an organism's entire genetic material (DNA) humanspecificresearch.org. For this compound, genomic studies could potentially identify genetic predispositions affecting its efficacy or metabolism, or reveal genetic targets modulated by the compound. Next-generation sequencing (NGS) techniques, a key component of genomics, enable comparative assessment of normal and diseased tissues, transcription profiling, and pharmacogenomics, which could inform this compound's action in specific patient populations nih.gov.

Transcriptomics: Focusing on the analysis of RNA transcripts, transcriptomics provides a snapshot of gene expression at a given time humanspecificresearch.org. Applied to this compound, transcriptomic analysis could elucidate the specific genes whose expression is altered upon this compound exposure, thereby shedding light on its molecular mechanisms of action or identifying novel therapeutic pathways.

Proteomics: This field involves the large-scale study of proteins, including their abundance and functions humanspecificresearch.org. Proteomic analyses could identify the proteins directly or indirectly affected by this compound, offering a deeper understanding of its cellular targets and downstream effects. Techniques such as isotope-coded affinity tags (ICAT), stable isotopic labeling by amino acids in cell culture (SILAC), and protein arrays are valuable tools in this regard, aiding in target and lead identification and compound optimization nih.gov.

The integration of these multi-omics technologies can provide a comprehensive understanding of this compound's interactions within biological systems, potentially leading to the discovery of new therapeutic applications or the optimization of existing ones.

Methodological Innovations in Preclinical and Clinical Research Relevant to this compound

Recent advancements in research methodologies are transforming drug development by enhancing efficiency, precision, and the predictive power of studies bgosoftware.com. These innovations hold significant relevance for future research on this compound.

Organ-on-a-Chip and 3D Bioprinting Technologies: These cutting-edge technologies create more accurate models of human organs, mimicking their structure and function for drug testing and disease modeling ibexresearch.comeuropa.eu. For this compound, these systems could provide more physiologically relevant preclinical data on its efficacy, absorption, distribution, metabolism, and excretion (ADME) profiles, potentially reducing reliance on traditional animal models and improving the translation of preclinical findings to humans europa.eu.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML are increasingly utilized to analyze vast datasets, predict outcomes, optimize trial design, and identify potential biological targets more efficiently bgosoftware.comibexresearch.com. In this compound research, these computational tools could accelerate drug screening, predict interactions with biological targets, and optimize the design of future studies by identifying optimal parameters and patient responses in a virtual environment bgosoftware.com.

Advanced Computational Drug Screening: This innovative method leverages computer algorithms, machine learning, and molecular modeling to predict interactions between potential chemical compounds and biological targets with high efficiency bgosoftware.com. Applying this to this compound could help in identifying novel targets or pathways through which the compound exerts its effects, or in designing this compound derivatives with improved properties.

Decentralized Clinical Trials: This model allows patients to complete study requirements remotely, often from home, by leveraging technology for data collection and transfer harvard.edu. For this compound, if it were to undergo further clinical investigation, decentralized trials could facilitate the recruitment of a more diverse participant pool, including those in remote areas or with mobility limitations, thereby providing a more realistic picture of its effectiveness in real-world settings harvard.edu.

Adaptive and Master Protocol Designs in Clinical Trials: Adaptive designs allow modifications to trial procedures after initiation without undermining validity, making clinical trials more flexible and efficient efpia.euejprarediseases.org. Master protocols, on the other hand, enable multiple research questions on different treatment options to be answered within a single study efpia.eu. These designs could streamline future clinical studies involving this compound, allowing for more dynamic adjustments based on interim data and potentially accelerating development by efficiently testing various hypotheses or patient subgroups.

These methodological innovations offer powerful tools to advance the understanding and development of this compound, providing more efficient, precise, and ethically sound research pathways.

Q & A

Q. How can researchers enhance reproducibility in this compound’s anti-inflammatory efficacy studies?

  • Methodological Answer : Adopt ARRIVE 2.0 guidelines for preclinical reporting, detailing animal husbandry, blinding, and randomization . Share protocols on platforms like Protocols.io and use open-data repositories (e.g., Zenodo) for raw datasets. Cross-validate findings with orthogonal assays (e.g., histopathology vs. cytokine ELISA) .

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furofenac
Reactant of Route 2
Furofenac

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.